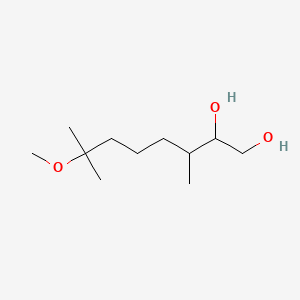

7-Methoxy-3,7-dimethyloctane-1,2-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methoxy-3,7-dimethyloctane-1,2-diol is a useful research compound. Its molecular formula is C11H24O3 and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Oxidative Cleavage Reactions

This diol undergoes aerobic oxidative cleavage under manganese-catalyzed conditions. A representative protocol involves:

-

Catalyst : [Mn(dtbpy)₂(OTf)₂] (5–10 mol%)

-

Conditions : Oxygen atmosphere, blue light (455 nm), 40–60°C, 7–24 h

-

Solvent : Dichloroethane (DCE)/tert-butanol (1:3 v/v)

Example Reaction :

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 1-Phenylethane-1,2-diol | Phenylglyoxylic acid | 46% | 24 h, PrOH solvent |

Mechanistically, the reaction proceeds via a radical pathway initiated by light-activated Mn(III)-superoxo intermediates. Control experiments confirm that both oxygen and light are essential for cleavage .

Esterification and Etherification

The hydroxyl groups participate in nucleophilic substitution reactions:

Esterification

-

Reagents : Acetic anhydride, acyl chlorides

-

Conditions : Base (e.g., Et₃N), room temperature

-

Product : Diesters (e.g., diacetylated derivative)

Etherification

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : NaH or K₂CO₃, polar aprotic solvents (e.g., DMF)

-

Product : Diethers with retained methoxy group

Key Data :

| Reaction Type | Reagent | Temperature | Yield Range | Source |

|---|---|---|---|---|

| Esterification | Acetic anhydride | 0°C to rt | 70–85% | |

| Etherification | Methyl iodide | 60°C | 60–75% |

Hydroboration-Oxidation

The diol can be synthesized via hydroboration of allylic alcohols, followed by oxidation:

-

Reagent : Thexylborane (ThxBH₂)

-

Conditions : Tetrahydrofuran (THF), −15°C → rt

-

Oxidation : H₂O₂/NaOH

Example :

| Starting Material | Product | Yield | Source |

|---|---|---|---|

| Geraniol-derived alkene | 7-Methoxy-3,7-dimethyloctane-1,2-diol | 52% |

This method demonstrates stereoselectivity, favoring syn addition of boron .

Catalytic Dehydration

Under acidic conditions, the diol undergoes dehydration to form cyclic ethers:

-

Catalyst : H₂SO₄, TsOH

-

Conditions : Reflux in toluene

-

Product : Tetrahydrofuran derivatives

Mechanistic Insight :

Protonation of one hydroxyl group facilitates nucleophilic attack by the adjacent oxygen, leading to water elimination and ring formation.

Coordination Chemistry

The diol acts as a ligand for transition metals:

-

Complexes : Forms stable chelates with Mn(II), Fe(III), and Cu(II) ions

-

Applications : Catalytic systems for oxidation reactions (e.g., epoxidation of alkenes)

Experimental Evidence :

Reactivity with Isocyanates

The hydroxyl groups react with phenyl isocyanate to form carbamate derivatives:

Thermal Decomposition

At elevated temperatures (>300°C), the diol decomposes via:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxy-3,7-dimethyloctane-1,2-diol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization requires factorial design experiments to test variables like temperature, catalyst loading, and solvent polarity. For example, orthogonal design (e.g., Taguchi method) can isolate critical factors affecting yield . Precedents from similar diol syntheses suggest refluxing in anhydrous solvents (e.g., dichloromethane) with stepwise addition of methoxy-group precursors, monitored via TLC or GC-MS . Purification via flash chromatography (EtOAC/MeOH/NH3 systems) is recommended for isolating stereoisomers .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135) to resolve methoxy and hydroxyl proton environments, noting coupling constants for stereochemical analysis. IR spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular formula. Cross-reference data with NIST Chemistry WebBook for spectral matching . For purity, use HPLC with a C18 column and UV detection at 210–254 nm .

Q. How does the methoxy group in this compound influence its physicochemical properties compared to analogs?

- Methodological Answer : Compare with non-methoxy analogs (e.g., 3,7-dimethyloctane-1,2-diol) via computational tools (e.g., Gaussian for dipole moments) and experimental measurements (logP via shake-flask method, melting point via DSC). The methoxy group increases hydrophilicity and hydrogen-bonding capacity, altering solubility in polar aprotic solvents .

Advanced Research Questions

Q. What mechanistic insights explain stereoselectivity challenges in synthesizing this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify steric/electronic barriers. Kinetic studies (e.g., variable-temperature NMR) can reveal activation energies for diastereomer formation. Compare with analogous systems (e.g., glycerol derivatives) to infer solvent or catalyst effects on stereocontrol .

Q. How can computational modeling predict the biological activity or environmental fate of this compound?

- Methodological Answer : Use QSAR models (e.g., ECOSAR) to estimate toxicity or biodegradability. Molecular docking (AutoDock Vina) screens for enzyme interactions (e.g., cytochrome P450). Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Perform meta-analysis of existing literature, prioritizing studies with rigorous controls (e.g., inert atmosphere for stability tests). Replicate experiments under standardized conditions (e.g., ICH guidelines) and use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate via alternative methods (e.g., dynamic light scattering vs. gravimetric analysis) .

Q. What experimental designs are suitable for studying the ecological impact of this compound in aquatic systems?

- Methodological Answer : Use microcosm/mesocosm setups to simulate environmental exposure. Apply OECD Test Guidelines 201 (algal growth inhibition) and 211 (Daphnia reproduction). Measure half-life via HPLC-UV under varying pH/light conditions. Include positive controls (e.g., bisphenol A) and negative controls (solvent-only) to isolate compound-specific effects .

Q. Methodological Frameworks

- Theoretical Alignment : Anchor studies in green chemistry principles (atom economy, solvent selection) or enzymology (if exploring metabolic pathways) .

- Data Validation : Use NIST/EPA databases for spectral and toxicity benchmarks . For novel findings, apply FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Triangulate contradictory results via multi-method approaches (e.g., XRD for crystallinity vs. DSC for thermal stability) and peer-review panels .

属性

CAS 编号 |

62439-40-1 |

|---|---|

分子式 |

C11H24O3 |

分子量 |

204.31 g/mol |

IUPAC 名称 |

7-methoxy-3,7-dimethyloctane-1,2-diol |

InChI |

InChI=1S/C11H24O3/c1-9(10(13)8-12)6-5-7-11(2,3)14-4/h9-10,12-13H,5-8H2,1-4H3 |

InChI 键 |

IABAOBVWYBZJEZ-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C)OC)C(CO)O |

规范 SMILES |

CC(CCCC(C)(C)OC)C(CO)O |

Key on ui other cas no. |

62439-40-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。